2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid
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Overview
Description
2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through various methods, such as the Povarov reaction, which involves the condensation of aniline and ethyl glyoxalate.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Phenylacetic Acid Moiety: This step involves the coupling of the quinazoline derivative with phenylacetic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve:
Microwave-Assisted Reactions: These reactions are known for their efficiency and reduced reaction times.
Metal-Mediated Reactions: These reactions utilize transition metals to facilitate the formation of the quinazoline core.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline amines .
Scientific Research Applications
2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties, particularly in inhibiting tyrosine kinases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . By inhibiting these enzymes, the compound can exert anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- N-(4-oxo-2-(4-(4-(2-(substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide
Uniqueness
2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to inhibit tyrosine kinases makes it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14(21)9-10-5-7-11(8-6-10)17-16-18-13-4-2-1-3-12(13)15(22)19-16/h1-8H,9H2,(H,20,21)(H2,17,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBUIFUTXKSDRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=C(C=C3)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=C(C=C3)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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